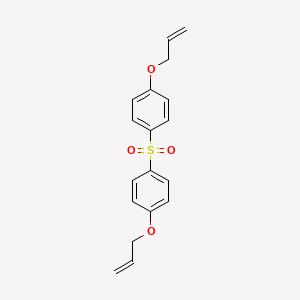

Bis(4-allyloxyphenyl)sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNVYDTYJZSTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961750 | |

| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41481-63-4 | |

| Record name | 41481-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(4-allyloxyphenyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(4-allyloxyphenyl)sulfone. It includes a detailed experimental protocol for its preparation from 4,4'-sulfonyldiphenol and allyl bromide. The document also compiles key physical and spectroscopic data for the compound and its precursor, offering a valuable resource for researchers in materials science and medicinal chemistry. A workflow diagram illustrates the key steps in the synthesis and characterization process. While direct applications in drug development are not yet established, the structural motifs present in this compound are of interest in medicinal chemistry, suggesting potential for future exploration.

Introduction

This compound is an organic compound with applications in polymer chemistry, particularly as a monomer or additive to enhance properties such as flame retardancy. The presence of both allyl and sulfone functional groups makes it a versatile building block for various chemical transformations. The sulfone group is a key structural motif in a number of biologically active molecules, and allyl groups can be readily functionalized, opening avenues for the synthesis of novel derivatives. While its primary use has been in materials science, the exploration of its synthesis and characterization is crucial for quality control and for enabling further research into its potential applications, including those in the life sciences. This guide provides a detailed methodology for its synthesis and a summary of its key characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 4,4'-sulfonyldiphenol and an allyl halide, such as allyl bromide. The reaction is carried out in the presence of a base and a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol

This protocol is adapted from the method described in patent GB2154236A.[1]

Materials:

-

4,4'-Sulfonyldiphenol

-

Allyl bromide

-

Sodium hydroxide (Caustic soda)

-

Toluene

-

Water

-

Trioctylmethylammonium chloride (phase transfer catalyst)

-

Methanol

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, dissolve 25 parts by weight of 4,4'-sulfonyldiphenol and 12 parts of sodium hydroxide in 150 parts of water and 150 parts of toluene to form a complete solution.

-

Addition of Catalyst and Reagent: To the resulting solution, add 1 part of trioctylmethylammonium chloride, followed by the addition of 36.3 parts of allyl bromide.

-

Reaction: Heat the mixture to 50-60°C and maintain this temperature with stirring for 15 hours.

-

Work-up: After the reaction is complete, remove the toluene by steam distillation. This will result in the precipitation of pale yellow crystals.

-

Purification: Filter the crude product and wash the collected crystals with 100 parts of methanol.

-

Drying: Dry the purified white crystals to obtain this compound.

Synthesis Workflow

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Bis(4-allyloxyphenyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Bis(4-allyloxyphenyl)sulfone. This document outlines the predicted chemical shifts, multiplicities, and coupling constants for the molecule, presented in clear, tabular formats for straightforward interpretation. Furthermore, it includes a standardized experimental protocol for acquiring high-quality NMR spectra of this compound.

Core Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures, such as diphenyl sulfone and compounds containing allyloxy moieties.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 7.85 - 7.95 | Doublet (d) | J ≈ 8.8 |

| H-3, H-5 | ~ 6.95 - 7.05 | Doublet (d) | J ≈ 8.8 |

| H-8 | ~ 6.00 - 6.10 | Ddt | J ≈ 17.2, 10.5, 5.3 |

| H-9a | ~ 5.40 - 5.45 | Dq | J ≈ 17.2, 1.5 |

| H-9b | ~ 5.28 - 5.32 | Dq | J ≈ 10.5, 1.5 |

| H-7 | ~ 4.60 - 4.65 | Dt | J ≈ 5.3, 1.5 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 162.5 |

| C-2, C-6 | ~ 129.5 |

| C-3, C-5 | ~ 115.0 |

| C-4 | ~ 136.0 |

| C-7 | ~ 69.0 |

| C-8 | ~ 132.0 |

| C-9 | ~ 118.0 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on experimental conditions.

Experimental Protocols

The following is a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~4 seconds

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Chemical structure of this compound with key proton and carbon numbering.

Caption: Experimental workflow for NMR analysis of this compound.

An In-depth Technical Guide to the FTIR Spectroscopic Data of Bis(4-allyloxyphenyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data for Bis(4-allyloxyphenyl)sulfone. It includes a detailed breakdown of the characteristic vibrational frequencies, a summary of experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and application of this and similar sulfone-containing compounds.

Introduction to this compound

This compound is a symmetrical aromatic sulfone derivative. The presence of the sulfonyl group (SO₂), aromatic rings, ether linkages, and terminal allyl groups gives this molecule a distinct infrared absorption profile. FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds.

Predicted FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | =C-H stretch | Aromatic & Alkene |

| 2960 - 2850 | Medium | C-H stretch | Alkane (Allyl CH₂) |

| 1650 - 1630 | Medium to Weak | C=C stretch | Alkene (Allyl) |

| 1600 - 1580 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1500 - 1475 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1325 - 1290 | Strong | Asymmetric SO₂ stretch | Sulfone |

| 1260 - 1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| 1165 - 1140 | Strong | Symmetric SO₂ stretch | Sulfone |

| 1180 - 1160 | Medium | In-plane C-H bend | Aromatic |

| 1050 - 1010 | Medium | Symmetric C-O-C stretch | Aryl Ether |

| 995 - 985 & 915 - 905 | Strong | =C-H bend (out-of-plane) | Alkene (Allyl) |

| 880 - 820 | Strong | C-H bend (out-of-plane) | p-Substituted Aromatic |

Experimental Protocols for FTIR Analysis

The acquisition of high-quality FTIR data for a solid sample like this compound can be achieved through several standard methods. The choice of method depends on the sample's physical state and the desired spectral quality.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.[1][2]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] A background spectrum of the empty crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Application: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.[2][3]

-

Data Acquisition: The infrared spectrum is then recorded. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a transparent matrix.[1][3]

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[3]

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[3]

-

Background Spectrum: A background spectrum is recorded with an empty sample holder or a pure KBr pellet.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound using FTIR spectroscopy.

Caption: Workflow for FTIR analysis of this compound.

Signaling Pathways and Experimental Workflows

In the context of drug development and materials science, this compound and its derivatives may be investigated for their role in various biological pathways or for their polymerization potential. While specific signaling pathways are highly dependent on the research context, the characterization of such molecules is a critical first step. The synthesis of this compound, as described in some patents, typically involves the reaction of 4,4'-sulfonyldiphenol with an allyl halide in the presence of a base.[4] The purification and subsequent characterization, including FTIR, NMR, and mass spectrometry, are essential to confirm the structure of the final product.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

References

In-depth Technical Guide: Thermal Stability and Degradation of Bis(4-allyloxyphenyl)sulfone

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bis(4-allyloxyphenyl)sulfone is a molecule of interest in polymer chemistry, particularly in the formulation of high-performance thermosetting resins. Its thermal stability and degradation behavior are critical parameters that dictate its processing conditions and the end-use performance of materials derived from it. This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound and related sulfone-containing polymers. Due to a lack of specific experimental data for the standalone molecule in publicly accessible literature, this guide draws upon data from analogous structures and polymer systems to infer its likely thermal behavior and degradation pathways.

Introduction

This compound, also known as the diallyl ether of bisphenol S, possesses a molecular structure characterized by a central diphenyl sulfone core with reactive allyl ether groups at the para positions. The sulfone group imparts high thermal and oxidative stability, while the allyl functionalities offer sites for polymerization and crosslinking. This combination makes it a valuable monomer or curing agent for producing thermosets with desirable properties such as high glass transition temperatures (Tg), good mechanical strength, and chemical resistance. Understanding its thermal decomposition is crucial for optimizing curing cycles, preventing premature degradation during processing, and predicting the long-term thermal endurance of the resulting polymers.

Inferred Thermal Stability

It is anticipated that the thermal degradation of this compound would proceed in stages. The initial decomposition is likely associated with the cleavage or reaction of the allyl ether groups, potentially followed by the more stable sulfone and aromatic ether linkages at higher temperatures.

Table 1: Anticipated Thermal Properties of this compound (Inferred)

| Thermal Property | Expected Range/Value | Rationale |

| Melting Point (Tm) | ~143-144°C | Based on patent literature describing its synthesis. |

| Onset Decomposition Temp. (Td) | > 300°C | Inferred from the high stability of the diphenyl sulfone core. |

| Temperature at 5% Weight Loss (T5) | 300 - 350°C | Allyl groups are generally less stable than the aromatic backbone. |

| Char Yield at 800°C (in N2) | Moderate to High | The aromatic and sulfone structure would contribute to char formation. |

Postulated Degradation Pathways

The degradation of this compound is expected to be complex, involving multiple reaction pathways. The presence of the allyl groups is key to its initial degradation and potential crosslinking reactions.

Initial Degradation Steps (Lower Temperatures)

At elevated temperatures, the allyl groups can undergo several reactions:

-

Claisen Rearrangement: A thermally induced rearrangement of the allyl ether to an allyl phenol derivative, specifically Bis(3-allyl-4-hydroxyphenyl)sulfone. This is a common reaction for allyl aryl ethers.

-

Homolytic Cleavage: The C-O bond of the allyl ether could break, forming a phenoxy radical and an allyl radical. These reactive species can then initiate further degradation or polymerization reactions.

-

Crosslinking: The allyl groups can undergo addition polymerization, leading to crosslinking of the material. This would be observed as an exothermic process in DSC and would increase the thermal stability and char yield of the resulting network.

High-Temperature Degradation

At higher temperatures, the more stable parts of the molecule will begin to degrade:

-

Ether Bond Scission: The aromatic ether linkages are susceptible to cleavage.

-

Sulfone Group Decomposition: The C-S bonds in the sulfone group can break, leading to the evolution of sulfur dioxide (SO2) and the formation of biphenyl-type structures.[1] This is a characteristic degradation pathway for aromatic sulfone polymers.

-

Aromatic Ring Fragmentation: At very high temperatures, the aromatic rings will fragment, leading to the formation of smaller volatile products and a carbonaceous char.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation mechanism of this compound, a series of experiments would be required. The following are detailed, generalized protocols based on standard methods for thermal analysis of polymers.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperatures and char yield.

-

Instrument: A thermogravimetric analyzer.

-

Procedure:

-

Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition, T5, T10, and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) can be determined from the resulting curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, glass transition temperature (if amorphous), and to observe exothermic or endothermic events associated with curing or degradation.

-

Instrument: A differential scanning calorimeter.

-

Procedure:

-

Weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Cool the sample back to ambient temperature.

-

Perform a second heating scan under the same conditions to observe the glass transition temperature of the potentially cured or rearranged material.

-

The melting point will be observed as an endothermic peak in the first heating scan. Exothermic peaks may indicate curing (crosslinking) reactions of the allyl groups.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products of thermal degradation.

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC-MS.

-

Pyrolyze the sample at a series of temperatures (e.g., 300°C, 400°C, 500°C) to observe the evolution of different degradation products with temperature.

-

The volatile pyrolysis products are separated by the GC column and identified by their mass spectra.

-

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and potential thermal reactions of this compound.

Caption: Synthesis of this compound and its thermal Claisen rearrangement.

Caption: Postulated thermal degradation pathways for this compound.

Conclusion

While a dedicated, in-depth experimental study on the thermal stability and degradation of pure this compound is not available in the public literature, a strong theoretical framework for its behavior can be constructed based on the known chemistry of its constituent functional groups and related polymeric systems. It is expected to be a thermally stable molecule, with initial degradation and curing reactions driven by its allyl ether groups, followed by the decomposition of the robust sulfone and aromatic ether backbone at higher temperatures. Definitive quantitative data requires the experimental work outlined in this guide. Researchers and professionals using this molecule in formulations should consider these potential thermal behaviors during material processing and for predicting the service life of the final products.

References

Solubility Profile of Bis(4-allyloxyphenyl)sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Bis(4-allyloxyphenyl)sulfone in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this document presents qualitative information for this compound and quantitative data for the structurally related compound, 4,4′-dihydroxydiphenyl sulfone, to provide valuable insights for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound is a chemical compound with growing interest in various fields, including polymer chemistry and materials science. Its molecular structure, featuring a central sulfone group flanked by two allyloxyphenyl rings, imparts unique properties relevant to the synthesis of advanced polymers and resins. Understanding its solubility is a critical first step in its application, formulation, and process development.

Qualitative Solubility of this compound

Quantitative Solubility of a Structurally Analogous Compound: 4,4′-Dihydroxydiphenyl Sulfone

To provide a more quantitative perspective, this guide presents solubility data for 4,4′-dihydroxydiphenyl sulfone, a closely related compound where the allyl ether groups are replaced by hydroxyl groups. This data can serve as a useful proxy for estimating the behavior of this compound, keeping in mind that the presence of the allyl groups will influence the overall polarity and intermolecular interactions.

The following table summarizes the mole fraction solubility (x₁) of 4,4′-dihydroxydiphenyl sulfone in various organic solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| Acetonitrile | 278.15 | 1.85 |

| 283.15 | 2.22 | |

| 288.15 | 2.65 | |

| 293.15 | 3.16 | |

| 298.15 | 3.78 | |

| 303.15 | 4.51 | |

| 308.15 | 5.39 | |

| 313.15 | 6.45 | |

| Methanol | 278.15 | 1.33 |

| 283.15 | 1.62 | |

| 288.15 | 1.97 | |

| 293.15 | 2.39 | |

| 298.15 | 2.89 | |

| 303.15 | 3.50 | |

| 308.15 | 4.24 | |

| 313.15 | 5.14 | |

| Ethanol | 278.15 | 0.98 |

| 283.15 | 1.20 | |

| 288.15 | 1.47 | |

| 293.15 | 1.80 | |

| 298.15 | 2.19 | |

| 303.15 | 2.67 | |

| 308.15 | 3.26 | |

| 313.15 | 3.97 | |

| n-Propanol | 278.15 | 0.75 |

| 283.15 | 0.93 | |

| 288.15 | 1.15 | |

| 293.15 | 1.41 | |

| 298.15 | 1.73 | |

| 303.15 | 2.12 | |

| 308.15 | 2.60 | |

| 313.15 | 3.19 | |

| Isopropyl Alcohol | 278.15 | 0.61 |

| 283.15 | 0.76 | |

| 288.15 | 0.94 | |

| 293.15 | 1.16 | |

| 298.15 | 1.43 | |

| 303.15 | 1.76 | |

| 308.15 | 2.17 | |

| 313.15 | 2.67 | |

| Acetone | 278.15 | 3.12 |

| 283.15 | 3.75 | |

| 288.15 | 4.51 | |

| 293.15 | 5.42 | |

| 298.15 | 6.52 | |

| 303.15 | 7.85 | |

| 308.15 | 9.46 | |

| 313.15 | 11.40 |

Experimental Protocol for Solubility Determination

The following provides a general and robust methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

Solid solute (e.g., this compound)

-

High-purity organic solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid solute to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the shaking and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the solute in the same solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the solute in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive, this guide provides essential qualitative information and valuable quantitative data from a closely related structural analog, 4,4′-dihydroxydiphenyl sulfone. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. A thorough understanding of its solubility is paramount for the successful formulation and utilization of this compound in the development of new materials and technologies.

References

An In-depth Technical Guide to Bis(4-allyloxyphenyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 41481-63-4 |

| IUPAC Name | 1-(allyloxy)-4-[4-(allyloxy)phenyl]sulfonylbenzene |

| Molecular Formula | C₁₈H₁₈O₄S |

| Molecular Weight | 330.4 g/mol |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 143-144 °C | [1] |

| Appearance | White to off-white solid/crystals | [1][2] |

Synthesis and Experimental Protocols

Bis(4-allyloxyphenyl)sulfone is primarily synthesized through the etherification of 4,4'-sulfonyldiphenol (Bisphenol S). A general experimental protocol is detailed below, based on typical etherification reactions of phenols.

Synthesis of this compound from Bisphenol S

Materials:

-

4,4'-Sulfonyldiphenol (Bisphenol S)

-

Allyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

Procedure:

-

To a solution of 4,4'-sulfonyldiphenol in acetone, an excess of potassium carbonate is added.

-

The mixture is stirred vigorously, and allyl bromide is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring can be done by Thin Layer Chromatography).

-

After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound crystals.[1]

A patent describes a similar synthesis using toluene as the solvent and trioctylmethylammonium chloride as a phase transfer catalyst, reacting at 50-60°C for 15 hours.[1]

Applications in Polymer Science

This compound is a key monomer in the synthesis of advanced polymers due to its bifunctional nature, containing two reactive allyl groups.[2]

Role as a Monomer in Polymerization

Its primary application lies in its role as a bifunctional monomer in organic synthesis and as an initiator in polymerization processes.[2] These characteristics make it valuable for producing high-performance materials such as:

-

Advanced Polymers: The allyl groups can undergo polymerization to form cross-linked networks, leading to thermosetting resins with high thermal stability and mechanical strength.

-

Resins and Coatings: Its integration into polymer backbones can enhance the properties of resins and coatings.[2]

-

Polyether Sulfones: It can be used as a starting material for the synthesis of other functional polymers. For example, a rearrangement reaction can convert it to Bis(3-allyl-4-hydroxyphenyl)sulfone, which is a monomer used in producing materials like epoxy resins and polyether sulfones.[1]

Logical Workflow: Synthesis and Polymerization

The following diagram illustrates the general workflow from the synthesis of this compound to its application in polymerization.

Caption: Workflow for the synthesis of this compound and its subsequent use in polymerization.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in biological signaling pathways. Its primary applications are in materials science and polymer chemistry, and it is not designed for pharmacological activity. Research on its biotoxicity is not extensive, though related compounds like Bis(3-allyl-4-hydroxyphenyl)sulfone have been noted for potential biotoxic effects.[3] Professionals in drug development should be aware of the general toxicological concerns associated with sulfone-containing aromatic compounds and handle them with appropriate safety measures.

References

Synthesis of Bis(4-allyloxyphenyl)sulfone: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Bis(4-allyloxyphenyl)sulfone, a key intermediate in the preparation of various functional polymers and specialty chemicals. This document summarizes key synthetic protocols, presents quantitative data in a comparative format, and offers a visual representation of the experimental workflow.

Core Synthesis Route

The primary and most direct method for the synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the allylation of Bis(4-hydroxyphenyl)sulfone (also known as 4,4'-sulfonyldiphenol) with an allyl halide in the presence of a base.

A common approach involves the reaction of 4,4'-sulfonyldiphenol with allyl bromide.[1] A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.[1]

Experimental Protocols and Quantitative Data

The following table summarizes a key experimental protocol for the synthesis of this compound, including reaction parameters and reported yields.

| Parameter | Value | Reference |

| Starting Material | 4,4'-Sulfonyldiphenol | [1] |

| Reagent | Allyl Bromide | [1] |

| Base | Caustic Soda (Sodium Hydroxide) | [1] |

| Catalyst | Trioctylmethylammonium Chloride (Phase Transfer Catalyst) | [1] |

| Solvent System | Water and Toluene | [1] |

| Molar Ratio (4,4'-sulfonyldiphenol:allyl compound) | 1:2 to 1:8 (desirably 1:2 to 1:4) | [1] |

| Reaction Temperature | 50-150 °C | [1] |

| Reaction Time | 1-20 hours (specifically 15 hours in one example) | [1] |

| Yield | 91.2% | [1] |

| Melting Point | 143-144 °C | [1] |

Detailed Experimental Methodology

A representative experimental procedure for the synthesis of this compound is as follows[1]:

-

A flask is charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol. The mixture is stirred until a complete solution is formed.

-

To this solution, 1 part of trioctylmethylammonium chloride (as a phase transfer catalyst) is added, followed by the addition of 36.3 parts of allyl bromide.

-

The resulting solution is heated and allowed to react at a temperature between 50 °C and 150 °C for 15 hours.

-

After the reaction is complete, toluene is removed by steam distillation, which results in the precipitation of pale yellow crystals.

-

The crystals are collected by filtration and washed with 100 parts of methanol.

-

The final product is obtained as white crystals of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

References

Potential Research Directions for Bis(4-allyloxyphenyl)sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-allyloxyphenyl)sulfone is a versatile bifunctional monomer with significant potential in the development of high-performance polymers and advanced biomaterials. Its rigid sulfone core, combined with the reactive allyl ether functionalities, offers a unique platform for creating crosslinked networks with tailored thermal and mechanical properties. This technical guide explores potential research directions for this compound, providing a comprehensive overview of its synthesis, polymerization characteristics, and prospective applications in specialty polymers, dental materials, and drug delivery systems. Detailed experimental protocols, quantitative data, and conceptual frameworks are presented to facilitate further investigation and innovation in these fields.

Introduction

This compound, also known as 4,4′-Sulfonylbis((allyloxy)benzene), is a synthetic chemical compound with the formula C18H18O4S.[1] It is a white to off-white powder with a molecular weight of 330.40 g/mol .[1] The molecule's structure, featuring a central diphenyl sulfone moiety with para-substituted allyl ether groups, makes it a valuable precursor for a variety of polymeric materials.[2] The sulfone group imparts rigidity, thermal stability, and chemical resistance, while the terminal allyl groups provide sites for polymerization and crosslinking.[2] This combination of features opens up avenues for its use as a monomer, crosslinking agent, and an initiator in polymerization processes for applications ranging from electronics and textiles to advanced resins and coatings.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 4,4'-sulfonyldiphenol (Bisphenol S) with an allyl halide, such as allyl bromide, in the presence of a base and a phase transfer catalyst.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided in a patent, which describes the reaction of 4,4'-sulfonyldiphenol with allyl bromide.[3]

Materials:

-

4,4'-sulfonyldiphenol

-

Allyl bromide

-

Caustic soda (sodium hydroxide)

-

Toluene

-

Water

-

Trioctylmethylammonium chloride (phase transfer catalyst)

-

Methanol

Procedure:

-

A flask is charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol. The mixture is stirred until all components are completely dissolved.

-

To this solution, 1 part of trioctylmethylammonium chloride and 36.3 parts of allyl bromide are added.

-

The resulting solution is heated and reacted at a temperature between 50°C and 80°C for 15 hours.

-

After the reaction is complete, toluene is removed by steam distillation, yielding pale yellow crystals.

-

The crystals are filtered and washed with 100 parts of methanol to obtain white crystals of this compound.[3]

Yield and Properties:

Synthesis Diagram

Caption: Synthesis of this compound.

Polymerization and Crosslinking

The dual allyl functionalities of this compound allow it to undergo polymerization and act as a crosslinking agent to form thermosetting polymers. This can be achieved through thermal curing or free-radical polymerization.

Research Direction: Thermal Curing and Polymer Properties

A primary research direction is the investigation of the thermal curing of this compound to form highly crosslinked networks. The kinetics of the curing process can be studied using Differential Scanning Calorimetry (DSC) to determine the activation energy and reaction order. The resulting polymer's thermal stability can be assessed by Thermogravimetric Analysis (TGA), while its mechanical properties, such as tensile strength, modulus, and hardness, can be determined through standard mechanical testing.

Table 1: Proposed Experimental Data for Thermally Cured Poly(this compound)

| Property | Proposed Analytical Technique | Expected Outcome/Significance |

| Curing Profile | DSC | Determination of curing temperature range, enthalpy of polymerization, and curing kinetics. |

| Thermal Stability | TGA | Onset of decomposition temperature, char yield, providing insights into thermal resistance. |

| Glass Transition Temp. (Tg) | DSC, DMA | Understanding the operational temperature range of the crosslinked polymer. |

| Tensile Strength & Modulus | Universal Testing Machine | Quantifying the stiffness and strength of the material. |

| Hardness | Durometer, Rockwell Hardness | Assessing the material's resistance to indentation and scratching. |

Research Direction: Free-Radical Polymerization and Copolymerization

This compound can be homopolymerized or copolymerized with other vinyl monomers, such as methacrylates, via free-radical polymerization initiated by thermal or photoinitiators. Copolymerization offers a strategy to tailor the properties of the resulting polymer. For instance, copolymerization with flexible monomers could enhance toughness, while incorporating functional monomers could introduce specific properties like hydrophilicity or bio-adhesion.

Polymerization Workflow Diagram

Caption: Experimental workflow for polymerization.

Potential Application in High-Performance Polymers

The inherent properties of the sulfone group suggest that polymers derived from this compound could find applications as high-performance materials, particularly in modifying existing polymer systems like epoxy resins.

Research Direction: Modification of Epoxy Resins

This compound can be investigated as a reactive modifier for epoxy resins. The allyl groups can participate in the curing reaction of the epoxy system, leading to a more integrated and potentially tougher network. Research in this area would involve blending this compound with commercial epoxy resins at various concentrations and studying the effect on the curing behavior and the final properties of the cured material. Key properties to investigate include fracture toughness, thermal stability, and moisture resistance.

Potential Application in Dental Materials

The biocompatibility of polysulfones makes them attractive for medical and dental applications.[4][5] this compound, with its polymerizable allyl groups, presents an interesting candidate for developing novel dental composites and adhesives.

Research Direction: Development of Novel Dental Composites

This compound could be explored as a comonomer in the resin matrix of dental composites, potentially replacing or complementing existing monomers like Bis-GMA. Its rigid core may contribute to higher mechanical strength and lower polymerization shrinkage, two critical parameters for durable dental restorations. Research would involve formulating experimental dental composites with varying amounts of this compound and evaluating their mechanical properties (flexural strength, compressive strength), polymerization shrinkage, water sorption, and biocompatibility.

Table 2: Proposed Formulation and Characterization of an Experimental Dental Composite

| Component | Material | Purpose |

| Resin Matrix | ||

| Monomer 1 | This compound | Impart strength and reduce shrinkage |

| Monomer 2 | Triethylene glycol dimethacrylate (TEGDMA) | Diluent to control viscosity |

| Initiator System | Camphorquinone / Amine | Photo-polymerization |

| Filler | Silanized glass fillers | Reinforcement |

| Characterization | Test | Parameter Measured |

| Flexural Strength (ISO 4049) | Resistance to bending forces | |

| Polymerization Shrinkage | Volumetric change upon curing | |

| Water Sorption & Solubility (ISO 4049) | Stability in an aqueous environment | |

| Cytotoxicity (ISO 10993-5) | Biocompatibility |

Potential Application in Drug Development

The presence of reactive allyl groups on the this compound monomer opens up possibilities for its use in creating functional polymers for drug delivery applications. The allyl groups can be functionalized post-polymerization to attach therapeutic agents, targeting moieties, or imaging agents.

Research Direction: Synthesis of Functional Polymers for Drug Conjugation

A promising research direction is the synthesis of polymers or copolymers of this compound followed by post-polymerization modification of the pendant allyl groups. Thiol-ene "click" chemistry is a highly efficient method for functionalizing allyl groups.[6] This would allow for the covalent attachment of drugs, offering a platform for creating polymer-drug conjugates.[7][8]

Conceptual Signaling Pathway for Targeted Drug Delivery

A hypothetical targeted drug delivery system could be designed where a drug is conjugated to a polymer backbone derived from this compound. The polymer could be designed to respond to specific stimuli within a diseased environment, such as a change in pH or the presence of specific enzymes, to trigger the release of the drug.

Caption: Targeted drug delivery concept.

Conclusion

This compound is a monomer with considerable untapped potential. The research directions outlined in this guide highlight opportunities for innovation in high-performance polymers, dental materials, and drug delivery systems. Its straightforward synthesis and versatile reactivity make it an attractive candidate for academic and industrial research. Further exploration of its polymerization behavior, the properties of its derived polymers, and its functionalization for biomedical applications is warranted and promises to yield novel materials with significant scientific and commercial value.

References

- 1. How Can Sulfone Polymers Be Optimized for Specific End-Use Requirements? - Tuntun Plastic [tuntunplastic.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. genesismedicalplastics.com [genesismedicalplastics.com]

- 5. UDEL polysulfone for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

safety and handling precautions for Bis(4-allyloxyphenyl)sulfone

An In-depth Technical Guide to the Safety and Handling of Bis(4-allyloxyphenyl)sulfone

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a white crystalline powder.[1] It is important to distinguish it from its isomers and related compounds, such as Bis(3-allyl-4-hydroxyphenyl)sulfone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41481-63-4 | [1][2] |

| Molecular Formula | C18H18O4S | [1][2] |

| Molecular Weight | 330.4 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 141-142 °C | [1] |

| Boiling Point | 500.7 °C at 760 mmHg | [1] |

| Flash Point | 256.6 °C | [1] |

| Density | 1.172 g/cm³ | [1] |

| Vapor Pressure | 1.15E-09 mmHg at 25°C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol.[1] | |

| Storage Temperature | -20°C in an inert atmosphere.[1][2] |

Hazard Identification and Safety Precautions

General Handling Precautions:

-

Handle in a well-ventilated place.[3]

-

Avoid formation of dust and aerosols.[3]

-

Do not breathe dust.[4]

-

Wash hands thoroughly after handling.[5]

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

-

Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves. Inspect gloves before use.[3][4]

-

Respiratory Protection: Under normal use conditions where adequate ventilation is present, no special respiratory protection is typically required. If dust is generated and exposure limits may be exceeded, use a full-face respirator.[3][4]

First Aid Measures

In case of exposure, follow these first aid protocols:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]

Accidental Release and Disposal

Accidental Release Measures:

-

Ensure adequate ventilation.[3]

-

Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3]

-

Use personal protective equipment.[3]

-

Avoid dust formation.[3]

-

Sweep up and shovel into suitable containers for disposal.[4]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

Disposal Considerations:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Toxicological and Ecotoxicological Information

Specific toxicological data for this compound is limited. However, a study on a related compound, Bis-(3-allyl-4-hydroxyphenyl) sulfone, showed effects on embryonic viability in chicken embryos, with a median lethal dose (LD50) estimated at 66 µg/g.[6] The study indicated that predominant toxicity pathways included xenobiotic metabolism, lipid homeostasis, and cell cycle regulation.[6] Another related compound, Bis(4-hydroxyphenyl) sulfone (Bisphenol S), is classified as toxic to aquatic life with long-lasting effects.[7]

Table 2: Toxicological Data for Related Compounds

| Compound | Data Type | Value | Species | Source |

| Bis-(3-allyl-4-hydroxyphenyl) sulfone | LD50 (embryonic viability) | 66 µg/g | Chicken Embryo | [6] |

| Bis(4-hydroxyphenyl) sulfone | LD50 (oral) | 2830 mg/kg | Rat |

Experimental Protocols

The following protocols are derived from patent literature for the synthesis and rearrangement of this compound and related compounds.

Protocol 1: Synthesis of Bis(4-allyloxyphenyl) sulfone

This protocol is adapted from a method for synthesizing the target compound.[8]

-

Charge a flask with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol.

-

Stir the mixture until all components are completely dissolved.

-

Add 1 part of trioctylmethylammonium chloride (phase transfer catalyst) to the solution.

-

Add 36.3 parts of allyl bromide to the solution.

-

React the resulting solution at 50-60°C for 15 hours.

-

After the reaction, steam-distill the toluene to obtain pale yellow crystals.

-

Filter the crystals and wash with 100 parts of methanol to yield white crystals of Bis(4-allyloxyphenyl) sulfone.[8]

Protocol 2: Claisen Rearrangement to Bis(3-allyl-4-hydroxyphenyl) sulfone

This protocol describes the rearrangement of the allyloxy groups on the phenyl rings.[8]

-

Add the obtained this compound to trichlorobenzene (e.g., 15 parts sulfone to 30 parts trichlorobenzene).

-

Heat the mixture at 216-219°C for 10 hours.

-

After the rearrangement is complete, extract the phenolic product by adding 50 parts of water and 12 parts of 48% caustic soda.

-

Purify the aqueous phase with activated carbon.

-

Treat the water phase with an acid to precipitate white crystals of Bis(3-allyl-4-hydroxyphenyl) sulfone.[8]

Visualized Workflow: Safe Handling and Emergency Response

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

Caption: Workflow for safe handling and emergency response.

References

- 1. Cas 41481-63-4,1-Prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonyl-benzene | lookchem [lookchem.com]

- 2. Buy Online CAS Number 41481-63-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. store.sangon.com [store.sangon.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Bis-(3-allyl-4-hydroxyphenyl) sulfone decreases embryonic viability and alters hepatic mRNA expression at two distinct developmental stages in chicken embryos exposed via egg injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. GB2154236A - Bis (3-allyl 4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]

Commercial Sourcing and Synthetic Methodologies for Bis(4-allyloxyphenyl)sulfone in Research Applications

For researchers, scientists, and drug development professionals requiring Bis(4-allyloxyphenyl)sulfone for their work, this technical guide provides an overview of commercial suppliers and a summary of synthetic protocols. This information is intended to streamline the procurement and potential in-house synthesis of this compound for research and development purposes.

Commercial Availability

This compound (CAS No. 41481-63-4) is available from several chemical suppliers specializing in research-grade compounds. The primary supplier identified is Toronto Research Chemicals (TRC), with their products being distributed through major laboratory suppliers such as Fisher Scientific and LGC Standards. This ensures a broad accessibility for researchers across different geographical locations.

A summary of the available quantitative data from these suppliers is presented in the table below for easy comparison. Please note that pricing is subject to change and may vary based on institutional agreements and location. It is recommended to log in to the respective supplier websites for the most current pricing.

| Supplier/Distributor | Product Code (TRC) | Available Quantities | Price (EUR, approx.) | Purity |

| Fisher Scientific | TRCA6145081G | 1 g | €85.71 | High Purity |

| Fisher Scientific | TRCA6145085G | 5 g | Not listed | High Purity |

| Fisher Scientific | TRCA61450810G | 10 g | €377.14 | High Purity |

| LGC Standards | Not specified | 1 g, 5 g, 10 g | Login required | High Purity |

Table 1: Commercial Supplier Information for this compound

Experimental Protocols: Synthesis of this compound

For research teams with synthetic chemistry capabilities, this compound can be prepared in the laboratory. The following is a generalized methodology derived from established patent literature. This protocol describes the etherification of 4,4'-sulfonyldiphenol.

Materials:

-

4,4'-Sulfonyldiphenol (Bisphenol S)

-

Allyl bromide

-

Sodium hydroxide (NaOH)

-

Toluene

-

Methanol

-

Phase transfer catalyst (e.g., trioctylmethylammonium chloride)

-

Water

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 4,4'-sulfonyldiphenol and sodium hydroxide in a mixture of water and toluene.

-

Catalyst and Reagent Addition: To the resulting solution, add a catalytic amount of a phase transfer catalyst, such as trioctylmethylammonium chloride. Subsequently, add allyl bromide to the reaction mixture. The molar ratio of 4,4'-sulfonyldiphenol to allyl bromide should be approximately 1:2 to 1:4.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 80°C and maintain vigorous stirring for approximately 15 hours.

-

Workup and Isolation: After the reaction is complete, remove the toluene via steam distillation. The crude product, this compound, will precipitate as pale yellow crystals.

-

Purification: Filter the crude product and wash the crystals with methanol to yield white crystals of the purified product.

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity. The melting point of the purified compound is reported to be in the range of 143-144°C.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for research chemicals involves several key decision points. The following diagram illustrates a typical workflow for procuring this compound.

Caption: Workflow for Commercial Supplier Selection.

In-depth Molecular Modeling of Bis(4-allyloxyphenyl)sulfone: A Technical Guide

Notice: Publicly available research detailing comprehensive molecular modeling studies, including Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations, specifically for Bis(4-allyloxyphenyl)sulfone is limited. Consequently, this guide provides a foundational framework for such research, outlining established methodologies and presenting illustrative data based on analogous sulfone-containing compounds. The quantitative data herein should be considered representative and would require validation through dedicated computational studies of this compound.

Introduction

This compound is a molecule of interest in materials science, particularly in the synthesis of polymers and resins. Its structure, featuring a central sulfone group flanked by two allyloxy-substituted phenyl rings, imparts specific chemical and physical properties that are valuable in various applications. Molecular modeling serves as a powerful tool to elucidate the three-dimensional structure, electronic properties, and reactivity of this compound at an atomic level. This understanding is crucial for predicting its behavior in polymerization reactions, its interaction with other molecules, and for the rational design of new materials with tailored properties.

This technical guide outlines the standard computational protocols for the molecular modeling of this compound, presents expected quantitative data in a structured format, and provides visualizations of key computational workflows.

Molecular Structure and Properties

The core structure of this compound consists of a diphenyl sulfone core with allyl ether modifications at the para positions. The sulfone group introduces a significant dipole moment and influences the overall geometry and electronic distribution of the molecule. The terminal allyl groups are reactive sites for polymerization.

Computational Methodology: A Workflow for Molecular Modeling

A typical computational workflow for investigating the molecular properties of this compound is depicted below. This process involves geometry optimization, frequency analysis to confirm the stability of the structure, and subsequent calculation of various electronic and spectroscopic properties.

Experimental Protocols

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Input Structure: The initial 3D coordinates of this compound are generated using a molecular builder and subjected to an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6).

-

Geometry Optimization: A full geometry optimization is performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP). FT-IR and NMR spectra can also be simulated from the results of the frequency and subsequent calculations.

-

Molecular Dynamics (MD) Simulations:

-

Software: GROMACS, AMBER, or NAMD.

-

Methodology:

-

System Setup: The optimized structure of this compound is placed in a simulation box, which is then solvated (e.g., with water or a relevant organic solvent). Ions are added to neutralize the system.

-

Force Field: An appropriate force field (e.g., GAFF for general organic molecules) is assigned to describe the atomic interactions.

-

Minimization: The energy of the initial system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data.

-

Analysis: The trajectory is analyzed to study conformational changes, interactions with solvent molecules, and other dynamic properties.

-

Quantitative Data Summary

The following tables summarize representative quantitative data that would be obtained from DFT calculations on this compound.

Table 1: Calculated Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-S (sulfonyl) | ~1.77 |

| S=O (sulfonyl) | ~1.43 | |

| C-O (ether) | ~1.37 | |

| C=C (allyl) | ~1.34 | |

| C-C (allyl) | ~1.50 | |

| Bond Angles | O=S=O | ~119 |

| C-S-C | ~104 | |

| C-O-C | ~118 | |

| Dihedral Angles | C-S-C-C (phenyl) | Variable |

| C-O-C-C (phenyl) | Variable |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 5.0 D |

Table 3: Mulliken Atomic Charges (Illustrative, Selected Atoms)

| Atom | Charge (e) |

| S (sulfonyl) | ~ +1.2 |

| O (sulfonyl) | ~ -0.6 |

| O (ether) | ~ -0.4 |

| C (ipso-phenyl, bonded to S) | ~ +0.2 |

| C (para-phenyl, bonded to O) | ~ +0.1 |

Spectroscopic Analysis (Theoretical)

FT-IR Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. Key expected peaks for this compound would include:

-

~3100-3000 cm⁻¹: C-H stretching (aromatic and vinyl)

-

~1600, 1500, 1450 cm⁻¹: C=C stretching (aromatic ring)

-

~1300-1150 cm⁻¹: Asymmetric and symmetric S=O stretching

-

~1250 cm⁻¹: Asymmetric C-O-C stretching (ether)

-

~1050 cm⁻¹: Symmetric C-O-C stretching (ether)

-

~990, 910 cm⁻¹: =C-H bending (allyl group)

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.

Application in Drug Development: A Hypothetical Structure-Activity Relationship

While this compound is not primarily a pharmaceutical compound, its sulfone core is present in many bioactive molecules. Molecular modeling can be instrumental in understanding structure-activity relationships (SAR). For instance, if this molecule were a scaffold for a drug candidate, modifications to its structure could be correlated with changes in binding affinity to a target protein.

Conclusion

Methodological & Application

Application Notes and Protocols for the Use of Bis(4-allyloxyphenyl)sulfone in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-allyloxyphenyl)sulfone is a versatile monomer that holds significant promise in the synthesis of high-performance thermosetting polymers. Its unique molecular structure, featuring a rigid sulfone backbone and reactive allyl ether terminal groups, allows for the formation of crosslinked networks with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make polymers derived from this compound attractive for a range of demanding applications, including advanced composites, adhesives, and coatings, particularly in the aerospace, automotive, and electronics industries. Furthermore, the biocompatibility and robust nature of polysulfone-based materials are of interest in the development of medical devices and drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of thermosetting polymers from this compound. It includes information on the proposed curing mechanism, key experimental procedures, and the expected properties of the resulting polymers based on data from related materials.

Synthesis of this compound Monomer

The synthesis of the this compound monomer is a prerequisite for its use in polymer synthesis. A general synthetic route involves the reaction of bis(4-hydroxyphenyl)sulfone with an allyl halide in the presence of a base.

Caption: Synthesis of this compound.

Polymerization via Thermal Curing

The allyl ether groups of this compound allow it to undergo thermal curing to form a crosslinked thermoset polymer. The proposed curing mechanism involves an initial Claisen rearrangement of the allyl groups from the ether linkage to the ortho position on the aromatic ring, forming bis(3-allyl-4-hydroxyphenyl)sulfone. This is followed by a chain-growth polymerization of the newly formed allyl groups, leading to a highly crosslinked network.

Caption: Proposed thermal curing mechanism.

Experimental Protocols

Materials and Equipment

-

Monomer: this compound

-

Solvent (optional, for pre-processing): N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

Reaction Vessel: High-temperature resistant glass reactor or stainless steel autoclave

-

Heating System: Programmable oven or oil bath with precise temperature control

-

Vacuum System: For removal of solvent and entrapped air

-

Analytical Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Bulk Thermal Curing

This protocol describes the direct thermal curing of the this compound monomer in its molten state.

Caption: Workflow for bulk thermal curing.

Detailed Steps:

-

Place a known quantity of this compound monomer into a clean, dry reaction vessel.

-

Heat the vessel to a temperature sufficient to melt the monomer (e.g., 100-120 °C) under a gentle vacuum to aid in the removal of any entrapped air or residual moisture.

-

Once the monomer is fully melted and degassed, gradually increase the temperature to the desired curing temperature. A staged curing cycle is recommended to manage the exotherm and prevent void formation. A suggested cycle is:

-

Hold at 180 °C for 2 hours.

-

Ramp to 220 °C and hold for 2 hours.

-

Ramp to 250 °C and hold for 4 hours for post-curing.

-

-

After the curing cycle is complete, cool the polymer slowly to room temperature to minimize internal stresses.

Data Presentation

The following tables summarize representative quantitative data for thermosetting polymers derived from monomers structurally related to this compound. This data is provided to give an indication of the expected performance.

Table 1: Thermal Properties of Related Polysulfone-Based Thermosets

| Property | Value | Analysis Method |

| Glass Transition Temp. (Tg) | 200 - 280 °C | DSC / DMA |

| Decomposition Temp. (Td, 5% wt loss) | > 400 °C | TGA |

| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C | TMA |

Table 2: Mechanical Properties of Related Polysulfone-Based Thermosets

| Property | Value | Analysis Method |

| Tensile Strength | 70 - 100 MPa | Tensile Testing |

| Tensile Modulus | 2.5 - 4.0 GPa | Tensile Testing |

| Flexural Strength | 120 - 180 MPa | Flexural Testing |

| Flexural Modulus | 3.0 - 5.0 GPa | Flexural Testing |

Applications in Toughening Epoxy Resins

This compound and its derivatives can be utilized as toughening agents for brittle epoxy resins. The rigid sulfone backbone can enhance the stiffness and thermal stability, while the flexible allyl ether groups can improve fracture toughness. When blended with an epoxy resin and a curing agent, the sulfone component can phase-separate into micro-domains that act to dissipate energy and arrest crack propagation.[1][2][3][4][5]

Protocol 2: Preparation of a Toughened Epoxy Resin Formulation

-

In a suitable mixing vessel, dissolve the desired amount of this compound (e.g., 5-20 wt%) in the liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) with gentle heating and stirring until a homogeneous solution is obtained.

-

Cool the mixture to room temperature and add the stoichiometric amount of a suitable curing agent (e.g., an aromatic diamine like 4,4'-diaminodiphenyl sulfone, DDS).

-

Mix thoroughly until the curing agent is fully dissolved.

-

Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Pour the formulation into a pre-heated mold and cure using a temperature cycle appropriate for the specific epoxy-hardener system.

Conclusion

This compound is a valuable monomer for the creation of high-performance thermosetting polymers. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and properties of these materials. The thermal curing of this compound offers a straightforward route to obtaining robust, crosslinked networks suitable for a variety of advanced applications. Further research and optimization of curing cycles and formulations will undoubtedly expand the utility of this promising monomer.

References

- 1. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study on Toughening Effect of PTS and PTK in Various Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bis(4-allyloxyphenyl)sulfone as a Crosslinking Agent for Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-allyloxyphenyl)sulfone is a bifunctional monomer characterized by the presence of two allyl ether groups and a central sulfone moiety.[1] This unique structure allows it to act as a versatile crosslinking agent, or reactive modifier, for various thermosetting resin systems. The allyl groups provide sites for thermal or free-radical induced polymerization, enabling the formation of highly crosslinked, three-dimensional polymer networks. The rigid sulfone group incorporated into the polymer backbone is anticipated to enhance the thermal stability and mechanical properties of the cured resin.

These application notes provide an overview of the potential uses of this compound as a crosslinking agent for bismaleimide (BMI), epoxy, and phenolic resins, along with detailed experimental protocols to serve as a starting point for research and development.

Key Applications and Expected Benefits

The incorporation of this compound into resin formulations is expected to yield several advantages:

-

Improved Toughness: The introduction of flexible ether linkages can enhance the fracture toughness of inherently brittle resin systems like bismaleimides.

-

Enhanced Thermal Stability: The sulfone group is known for its high thermal resistance, which can increase the glass transition temperature (Tg) and decomposition temperature of the final polymer.

-

Modified Processability: As a reactive diluent, it can reduce the viscosity of high-melting-point resins, improving their processability for techniques like resin transfer molding (RTM) and infusion.

-

Good Dielectric Properties: The low polarity of the allyl and phenyl groups suggests potential for applications in electronic packaging and insulation.

Safety and Handling

Caution: this compound is a chemical compound for research and development purposes. All handling should be performed by trained personnel in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.[2]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or dust. Keep away from sources of ignition.[3] Use spark-proof tools.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Protect from light and moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains.[3]

Application in Bismaleimide (BMI) Resins

This compound can act as a reactive comonomer for bismaleimide resins, offering a pathway to toughen these high-performance but brittle materials. The curing mechanism involves a complex set of reactions including "ene" reactions and Diels-Alder additions between the allyl groups of this compound and the maleimide groups of the BMI resin.

Illustrative Performance Data

The following table presents expected trends in the properties of a standard bismaleimide resin when modified with this compound. The data is illustrative and should be confirmed by experimentation.

| Property | Neat BMI Resin | BMI + 10% this compound | BMI + 20% this compound |

| Glass Transition Temp. (Tg) | ~320 °C | ~305 °C | ~290 °C |

| Flexural Strength | High | Slightly Reduced | Moderately Reduced |

| Fracture Toughness (KIC) | Low | Moderately Increased | Significantly Increased |

| Viscosity at 120°C | High | Moderate | Low |

Experimental Protocol: Modification of a Bismaleimide Resin

This protocol is based on established procedures for similar allyl-functionalized modifiers.

Materials:

-

N,N'-(4,4'-diphenylmethane)bismaleimide (BDM)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, for solution blending)

-

High-temperature vacuum oven

-

Molding equipment

Procedure:

-

Melt Blending:

-

In a beaker, combine the desired amounts of BDM and this compound (e.g., 90:10 or 80:20 by weight).

-

Heat the mixture to 130-140°C with constant stirring until a homogeneous, clear melt is obtained.

-

Degas the molten mixture under vacuum for 15-30 minutes to remove any entrapped air or volatiles.

-

-

Curing:

-

Pour the degassed resin into a preheated mold.

-

Cure the resin in a programmable oven using a staged cure cycle, for example:

-

180°C for 2 hours

-

200°C for 2 hours

-

250°C for 4 hours (post-cure)

-

-

Allow the cured plaque to cool slowly to room temperature to minimize residual stresses.

-

Workflow for BMI Resin Modification

Caption: Workflow for BMI resin modification.

Application in Epoxy Resins